N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide
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Overview
Description
N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dimethyl-substituted imidazole ring attached to an acetamide group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4,5-dimethylimidazole with acetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylimidazole: A precursor in the synthesis of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide.
N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)amine: A reduced form of the compound.
This compound N-oxide: An oxidized form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring and the presence of the acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)11-8(10-5)4-9-7(3)12/h4H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
NHXAWSTZJGTHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)CNC(=O)C)C |
Origin of Product |
United States |
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